Methyl 8-chloro-1,5-naphthyridine-3-carboxylate
Overview
Description
Methyl 8-chloro-1,5-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family These compounds are characterized by their fused pyridine rings, which contribute to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-chloro-1,5-naphthyridine-3-carboxylate typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation steps . One common method involves the use of concentrated hydrobromic acid for prolonged refluxing, which facilitates the formation of the second pyridine ring and subsequent decarboxylation .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact industrial methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthyridine compounds .
Scientific Research Applications
Methyl 8-chloro-1,5-naphthyridine-3-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 8-chloro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 8-chloro-1,5-naphthyridine-3-carboxylate include other naphthyridine derivatives, such as:
- 1,5-naphthyridine
- 8-hydroxy-1,5-naphthyridine-2-carboxylic acid
- 6-(diphenylphosphoryl)-4-hydroxy-2-methyl-1,5-naphthyridine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 8-chloro-1,5-naphthyridine-3-carboxylate is a compound belonging to the naphthyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Overview of Naphthyridines
Naphthyridines are bicyclic compounds that exhibit a range of pharmacological activities. They are recognized for their potential in treating various diseases, including cancer, bacterial infections, and inflammation. The structural variations within the naphthyridine class lead to differing biological activities among derivatives.
Biological Activities
1. Antimicrobial Activity
this compound has shown significant antimicrobial properties. Research indicates that naphthyridine derivatives can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 μg/mL, indicating potent activity against these bacteria .
2. Anticancer Properties
Studies have demonstrated that naphthyridine derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, certain compounds within this class have been shown to induce apoptosis in human cancer cell lines such as HeLa and MDA-MB-231. The mechanism often involves the activation of apoptotic pathways and cell cycle arrest .
3. Anti-inflammatory Effects
Naphthyridines also possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction: Naphthyridines can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in their anticancer activity.
- Enzyme Inhibition: Compounds have been identified as inhibitors of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial growth and cancer cell proliferation .
- Oxidative Stress Induction: Some derivatives may induce oxidative stress in cells, leading to apoptosis through the generation of reactive oxygen species (ROS) .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
Properties
IUPAC Name |
methyl 8-chloro-1,5-naphthyridine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)6-4-8-9(13-5-6)7(11)2-3-12-8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJDATLXOZKBSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=CC(=C2N=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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